Nikkomycin Z from Streptomyces tendae

antifungal efficacy coccidioidomycosis CNS infection model

Nikkomycin Z (CAS 59456-70-1) is a nucleoside-peptide competitive inhibitor of fungal chitin synthase, produced by Streptomyces tendae. By acting as a structural analogue of the natural substrate UDP-N-acetylglucosamine, it disrupts chitin biosynthesis in the fungal cell wall—a target absent from mammalian cells, providing inherent selectivity.

Molecular Formula C20H25N5O10
Molecular Weight 495.4 g/mol
Cat. No. B12062214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNikkomycin Z from Streptomyces tendae
Molecular FormulaC20H25N5O10
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
InChIInChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1
InChIKeyWWJFFVUVFNBJTN-JKEIIPFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Nikkomycin Z: Differentiated Chitin Synthase Inhibitor from Streptomyces tendae for Antifungal R&D and Clinical Investigation


Nikkomycin Z (CAS 59456-70-1) is a nucleoside-peptide competitive inhibitor of fungal chitin synthase, produced by Streptomyces tendae [1]. By acting as a structural analogue of the natural substrate UDP-N-acetylglucosamine, it disrupts chitin biosynthesis in the fungal cell wall—a target absent from mammalian cells, providing inherent selectivity [2]. Unlike many broad-spectrum antifungals, Nikkomycin Z has advanced to Phase I/II clinical evaluation for coccidioidomycosis (Valley Fever) and has demonstrated fungicidal activity against endemic dimorphic fungi that often require chronic azole therapy [3].

Why Generic Substitution Is Not Viable: Evidence-Based Differentiation of Nikkomycin Z from Other Chitin Synthase Inhibitors and Azole Antifungals


Fungal chitin synthase inhibitors constitute a structurally diverse class of nucleoside-peptides including Nikkomycin X, Nikkomycin Z, and the Polyoxin family, yet their pharmacological profiles diverge substantially [1]. Within the Nikkomycin subfamily, Nikkomycin X and Z differ by a single hydroxyl group on the pyridyl ring, but this minor structural alteration translates into a >2-fold difference in CNS fungal burden reduction in murine models [2]. Across classes, Polyoxin D shows stronger enzyme inhibition in biochemical assays (lower Ki) yet fails to achieve meaningful antifungal activity in whole-cell or in vivo models—a reversal that underscores the critical gap between biochemical potency and translatable antifungal efficacy [3]. Even against standard-of-care azoles such as fluconazole, Nikkomycin Z demonstrates fungicidal rather than fungistatic activity against Coccidioides spp., with superior survival in murine CNS coccidioidomycosis models at 300 mg/kg/day (100% vs. 50% survival; P ≤ 0.01) [4]. These orthogonal differentiation axes—within-class, across-class, and versus standard-of-care—make generic substitution without empirical validation scientifically unsupportable.

Quantitative Differentiated Evidence for Nikkomycin Z: Comparator-Driven Data for Procurement and Experimental Design Decisions


Superior In Vivo Survival in Murine CNS Coccidioidomycosis: Nikkomycin Z 300 mg/kg/day vs. Fluconazole

In a murine model of CNS coccidioidomycosis using sustained-release dosing via drinking water, Nikkomycin Z (nikZ) at 300 mg/kg/day achieved 100% survival versus 50% for fluconazole at 100 mg/kg/day (P ≤ 0.01) [1]. Furthermore, brain sterilization rates were 80% for nikZ 300 mg/kg/day versus 20% for fluconazole (P ≤ 0.01), indicating fungicidal rather than fungistatic activity at this dose level. NikZ at 100 mg/kg/day also significantly outperformed fluconazole, achieving 90% survival and 89% brain sterilization [1]. This is consistent with earlier findings that Nikkomycin Z was more effective than Nikkomycin X on a milligram-per-milligram basis in murine models of coccidioidomycosis and blastomycosis [2].

antifungal efficacy coccidioidomycosis CNS infection model survival endpoint

Intra-Class In Vivo Superiority: Nikkomycin Z Outperforms Nikkomycin X on Milligram-per-Milligram Basis Across Multiple Endemic Mycoses

In a comprehensive head-to-head evaluation across three murine models of endemic mycosis, Nikkomycin Z was consistently more effective in vivo than Nikkomycin X [1]. In the coccidioidomycosis model, Nikkomycin Z demonstrated superior survival prolongation and fungal burden reduction. In the blastomycosis model, Nikkomycin Z was superior to the majority of azoles tested on a milligram-per-milligram basis. In histoplasmosis, Nikkomycin Z showed moderate but measurable efficacy [1]. A study of pharmacokinetics in mice showed that after oral administration, inhibitory levels of Nikkomycin Z persisted for more than 2 hours, whereas Nikkomycin X was more rapidly cleared [1]. Limited toxicology testing indicated that Nikkomycin Z was well tolerated at the dosages employed [1]. This differential provides a clear rationale for prioritizing Nikkomycin Z over Nikkomycin X in procurement for in vivo antifungal studies.

Nikkomycin X Nikkomycin Z comparison blastomycosis histoplasmosis in vivo efficacy ranking

Enzymatic Selectivity Across Chitin Synthase Isozymes: Differential Inhibition Profile vs. Polyoxin D

Nikkomycin Z and Polyoxin D exhibit divergent isozyme selectivity profiles despite both being competitive chitin synthase inhibitors. In Saccharomyces cerevisiae, Nikkomycin Z selectively inhibits Chs1 and Chs3 but spares Chs2, whereas Polyoxin D inhibits both Chs1 and Chs2 [1]. The resistance of Chs2 to Nikkomycin Z in vitro is responsible for its poor activity against S. cerevisiae [1]. In Candida albicans, Nikkomycin Z inhibits all three chitin synthase isozymes (CaChs1, CaChs2, CaChs3), demonstrating species-dependent selectivity that differs from the S. cerevisiae profile [2]. In direct comparison, Polyoxin D was much more effective than Nikkomycin Z at inhibiting cell growth of S. cerevisiae, despite similar enzyme-inhibitory potency in biochemical assays—a disconnect that highlights the importance of isozyme context in translating biochemical inhibition to cellular antifungal activity [3]. In Mucor rouxii, Nikkomycin Z showed a Ki of 3.5 μM for chitosomal chitin synthetase, compared to 0.5 μM for Nikkomycin X and 0.6 μM for Polyoxin A, yet only the nikkomycins displayed antifungal activity against whole yeast cells (MIC ~1 μM), while Polyoxin A was inactive even at high concentrations [4].

chitin synthase isozyme Chs1 Chs2 Chs3 enzyme selectivity Polyoxin D

Synergistic Killing with Echinocandins Against Multidrug-Resistant Candida auris: ≥100-Fold CFU Reduction in Combination

Against 15 Candida auris isolates representing four clades, the combination of Nikkomycin Z (8 mg/L) with anidulafungin or micafungin produced synergistic killing (≥100-fold CFU reduction) in 36.7% and 40% of combinations, respectively, against wild-type isolates [1]. Fungicidal activity (≥99.9% killing) was achieved in 41.7% of anidulafungin-plus-NikZ and 20% of micafungin-plus-NikZ combinations [1]. By contrast, echinocandins alone exerted only weak fungistatic activity against wild-type isolates, and Nikkomycin Z alone showed killing curves indistinguishable from untreated controls [1]. Antagonism was never observed in any combination [1]. This synergy results from simultaneous inhibition of β-1,3-glucan synthase (echinocandin target) and chitin synthase (NikZ target), which together produced significantly greater killing rates than either drug alone [1]. Importantly, the combinations retained activity against an isolate harboring a hot-spot 2 FKS1 mutation (R1354H) but were ineffective against hot-spot 1 FKS1 mutants (S639Y, S639P), defining a specific genotype-efficacy boundary [1].

Candida auris echinocandin synergy antifungal combination time-kill multidrug resistance

Human Pharmacokinetic Benchmarking: Oral Bioavailability and Dose Proportionality Data Supporting Clinical-Stage Differentiation

Nikkomycin Z has completed human Phase I pharmacokinetic characterization, a milestone not achieved by any other chitin synthase inhibitor [1]. Following multiple oral doses in healthy subjects, Nikkomycin Z demonstrated a mean elimination half-life of 1.94–2.18 hours, with Cmax reaching 3.70–6.89 mg/L at 250–750 mg dose levels and AUC(0-tau) of 17.3–35.6 mg·h/L [1]. Bioavailability was less than dose-proportional at 750 mg doses, showing non-linear absorption at higher doses [1]. A prior single-dose escalation study demonstrated that Nikkomycin Z was absorbed after oral administration with a Cmax of 2.21 μg/mL at 2 hours post-dose (250 mg) and AUC(0–∞) of 11.3 μg·h/mL; relative bioavailability declined to 42–47% at doses of 1,500–2,000 mg [2]. In the Phase I multi-dose safety trial (NCT00614666), subjects received 250 mg BID to 750 mg TID for 14 days with no serious safety concerns identified [3]. This clinical pharmacokinetic dataset provides actionable exposure parameters for dose selection in human studies that are unavailable for Nikkomycin X, Polyoxin D, or any other chitin synthase inhibitor.

pharmacokinetics oral bioavailability human Phase I Cmax half-life dose proportionality

Synergy with Azoles Against Candida albicans Germ Tubes and Broad-Spectrum Additive/Synergistic Interactions Across Fungal Pathogens

Nikkomycin Z demonstrates synergistic interactions with azole antifungals in two complementary contexts. First, in a broad-spectrum checkerboard synergy study across 110 fungal isolates, additive and synergistic interactions between Nikkomycin Z and fluconazole or itraconazole were observed against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis [1]. Marked synergism was also demonstrated between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus [1]. No antagonism was observed with any strain tested [1]. In a separate study using the same checkerboard methodology, all combinations of nikkomycins (X and Z) with azoles against C. albicans produced marked synergistic activity, with fractional inhibitory concentration indices (FICI) ranging from 0.016 to 0.28 [2]. Second, in a more recent study using germ tube assays that better mimic the invasive mycelial form encountered in infected tissues, significant NZ synergy with fluconazole was demonstrated against multiple C. albicans isolates across many drug ratios, revealing potency that was masked in conventional planktonic MIC testing [3].

azole synergy Candida albicans germ tubes fluconazole itraconazole checkerboard assay FICI

High-Impact Procurement Scenarios for Nikkomycin Z: Evidence-Aligned Research and Development Applications


Coccidioidomycosis Drug Development: Preclinical Efficacy and Clinical Translation-Ready Candidate

Nikkomycin Z is the most clinically advanced chitin synthase inhibitor, having completed Phase I multi-dose safety and pharmacokinetic evaluation in human subjects at doses up to 750 mg TID for 14 days with no serious safety concerns [1]. In murine models, it achieved 100% survival in CNS coccidioidomycosis at 300 mg/kg/day sustained-release dosing, significantly superior to fluconazole (50% survival; P ≤ 0.01), with corresponding brain sterilization in 80% of animals [2]. The compound has demonstrated the ability to eradicate fungus from lung lesions in animal models—a capability not observed with existing azole antifungals [3]. For procurement supporting coccidioidomycosis programs, Nikkomycin Z offers a human PK-validated starting point with established oral dosing regimens, eliminating the need for de novo Phase I characterization required by earlier-stage chitin synthase inhibitors such as Nikkomycin X or polyoxins.

Candida auris Combination Therapy Research: Echinocandin-Sparing and Resistance-Mitigation Studies

The emergence of multidrug-resistant Candida auris as a WHO critical-priority pathogen has created urgent demand for novel combination strategies. Nikkomycin Z at 8 mg/L combined with anidulafungin or micafungin produced ≥100-fold CFU reduction in 36.7–40% of wild-type C. auris combinations, with fungicidal activity in up to 41.7% of tested conditions where echinocandins alone exerted only weak fungistasis [1]. This synergy was preserved against isolates harboring hot-spot 2 FKS1 mutations (R1354H) but not hot-spot 1 mutations (S639Y, S639P), providing a defined genotype-stratified application space [1]. Procurement for C. auris programs should be prioritized for laboratories investigating echinocandin combination regimens, particularly those characterizing the genotype-efficacy boundary of dual cell wall-targeting strategies.

Azole Combination Development for Invasive Candidiasis: Morphology-Specific Synergy Testing Platforms

Standard planktonic MIC testing has systematically underestimated Nikkomycin Z's antifungal potential, as its potency against Candida albicans germ tubes—the invasive tissue form—far exceeds activity against planktonic organisms [1]. In combination with fluconazole, significant synergy was demonstrated specifically against germ tubes across multiple C. albicans isolates and drug ratios [1]. Broader checkerboard studies confirmed additive and synergistic NZ-azole interactions across Candida spp., Cryptococcus neoformans, and Coccidioides immitis, with marked itraconazole synergy against Aspergillus fumigatus and A. flavus [2]. With a 0% antagonism rate across 110 isolates [2] and FICI values as low as 0.016 [3], Nikkomycin Z is a low-risk procurement choice for laboratories developing azole combination regimens. Researchers should incorporate germ tube morphology endpoints into synergy testing protocols, as planktonic-only methods risk false-negative conclusions about Nikkomycin Z's therapeutic value.

Mechanistic Studies of Chitin Synthase Isozyme-Specific Pharmacology

Nikkomycin Z exhibits species-dependent chitin synthase isozyme selectivity that makes it a uniquely informative probe for fungal cell wall biology. It selectively inhibits Chs1 and Chs3 while sparing Chs2 in Saccharomyces cerevisiae [1], yet inhibits all three isozymes (Chs1, Chs2, Chs3) in Candida albicans [2]. This differential profile contrasts sharply with Polyoxin D, which inhibits Chs1 and Chs2 in S. cerevisiae and is far more effective at inhibiting S. cerevisiae cell growth despite comparable enzyme Ki values [3]. The disconnect between biochemical inhibition potency (Ki) and whole-cell antifungal activity—exemplified by Polyoxin A's 5.8-fold lower Ki but complete lack of activity against Mucor rouxii cells [4]—makes Nikkomycin Z an essential comparator compound for studies investigating the structural determinants of chitin synthase inhibitor efficacy. Procurement for mechanistic pharmacology programs should pair Nikkomycin Z with Polyoxin D to exploit their orthogonal isozyme selectivity and cellular activity profiles.

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